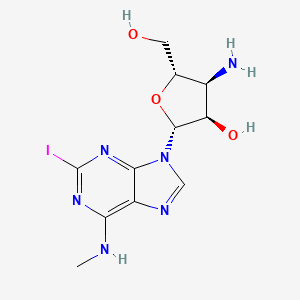![molecular formula C13H17N3O3 B12907212 7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid CAS No. 89160-49-6](/img/structure/B12907212.png)
7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is of significant interest due to its potential pharmacological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid typically involves a multi-step process. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a hypoxia inhibitor, which could be useful in cancer research.
Medicine: Explored for its anticancer properties, particularly in targeting tumor hypoxia.
Mechanism of Action
The mechanism of action of 7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid involves its interaction with molecular targets such as hypoxia-inducible factor-1 (HIF-1). By inhibiting HIF-1, the compound can reduce the survival and proliferation of hypoxic tumor cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazoles: These compounds also possess potent pharmacological activities, including anticancer potential.
1,3,4-Oxadiazoles: Known for their anti-inflammatory and antioxidant properties.
Uniqueness
7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid is unique due to its specific structure, which allows it to effectively inhibit HIF-1 and target hypoxic tumor cells. This makes it a promising candidate for further research and development in the field of cancer therapy.
Properties
CAS No. |
89160-49-6 |
|---|---|
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
7-(2,1,3-benzoxadiazol-4-ylamino)heptanoic acid |
InChI |
InChI=1S/C13H17N3O3/c17-12(18)8-3-1-2-4-9-14-10-6-5-7-11-13(10)16-19-15-11/h5-7,14H,1-4,8-9H2,(H,17,18) |
InChI Key |
QAVYIRTZHBOVNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)
![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)




![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)





